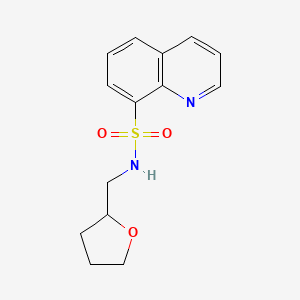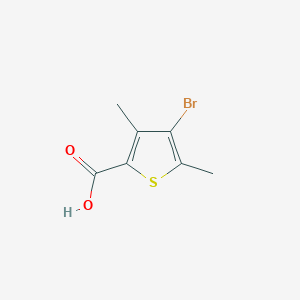
N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide” is a compound with the formula C14H16N2O3S . It is a derivative of quinoline-8-sulfonamides, which have been studied for their potential as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase . This compound has also been associated with antimicrobial activity .
Synthesis Analysis
The synthesis of quinoline-8-sulfonamides involves the use of molecular docking and molecular dynamics techniques . The compounds are synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has also been summarized .Molecular Structure Analysis
The molecular structure of “this compound” includes a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline-8-sulfonamides include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has also been summarized .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: An efficient method for synthesizing N-(quinolin-2-yl)sulfonamides involves the intermolecular amidation of quinoline N-oxides with sulfonamides. This process proceeds smoothly in the presence of specific reagents, yielding N-(quinolin-2-yl)sulfonamides in satisfactory to excellent yields (Yu et al., 2017).
- Structural Formation: The title compound, [Zn(C15H10FN2O2S)2]·0.5H2O, featuring the N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide exhibits a distorted tetrahedral geometry. This is formed by the N atoms of the quinoline and the sulfonamide groups, with water molecules occupying special positions in the structure (da Silva et al., 2006).
Biological and Pharmacological Activities
- Antimicrobial Agents: Some quinoline compounds clubbed with sulfonamide moiety have been synthesized for use as antimicrobial agents. These compounds have shown high activity against Gram-positive bacteria (Anonymous, 2019).
- Anticancer Activity: Sulfonamides, including derivatives like N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride, have been studied for their anti-cancer activities. These compounds can reduce cell proliferation and induce the expression of pro-apoptotic genes (Cumaoğlu et al., 2015). Additionally, novel quinoline derivatives bearing a sulfonamide moiety have shown potential as anticancer agents, with substantial in vitro activity against cancer cell lines (Ghorab et al., 2010).
- Radiosensitizing Agents: Certain quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety have been evaluated for their ability to enhance the cell-killing effect of gamma-radiation, showing promising results against human breast cancer cell lines (Ghorab et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .
Mode of Action
This compound acts as a modulator of PKM2 . It interacts with PKM2, shifting it between highly active and less active states . This modulation of PKM2 activity can have significant effects on the metabolic processes within the cell .
Biochemical Pathways
The modulation of PKM2 by this compound affects the glycolytic pathway . PKM2 is a key enzyme in this pathway, which is responsible for the conversion of glucose into pyruvate, generating ATP in the process . By modulating the activity of PKM2, this compound can influence the rate of glycolysis and the production of ATP .
Pharmacokinetics
Like other sulfonamides, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The modulation of PKM2 by this compound can have significant effects on the metabolic processes within the cell . In vitro experiments have shown that this compound can reduce the intracellular pyruvate level in A549 lung cancer cells, with a simultaneous impact on cancer cell viability and cell-cycle phase distribution . Moreover, it has been found to exhibit more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .
Direcciones Futuras
The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells and provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . Additionally, hybrid quinoline-sulfonamide complexes have shown promising results in preliminary screenings for their antibacterial and antifungal activity .
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-2,4-5,7-8,12,16H,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXQMSIJNVPFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2916284.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2916285.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2916290.png)
![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)
![ethyl 1-ethyl-3-methyl-4-{[4-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2916294.png)
![(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid](/img/structure/B2916295.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2916296.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2916299.png)
![2-(4-(tert-Butoxycarbonyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/no-structure.png)
ruthenium(II) chloride](/img/structure/B2916302.png)
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea](/img/structure/B2916303.png)
![N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916304.png)

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide](/img/structure/B2916307.png)